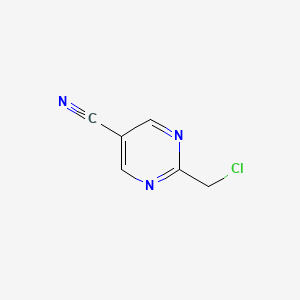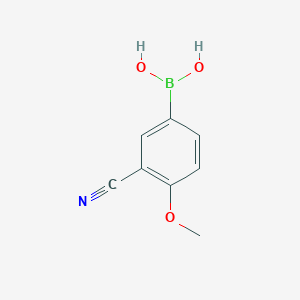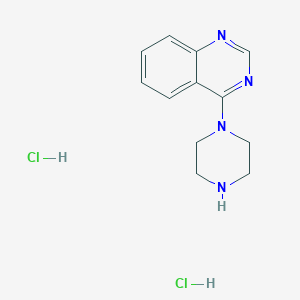
4-Piperazin-1-yl-quinazoline dihydrochloride
Overview
Description
4-Piperazin-1-yl-quinazoline dihydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to interact with various biological systems, making it a valuable tool for investigating the mechanisms underlying various physiological and biochemical processes. In
Scientific Research Applications
PAK4 Inhibitors in Cancer Research
Specific Scientific Field
Medicinal Chemistry, Oncology
Summary of the Application
A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . These compounds showed significant inhibitory activity against PAK4, a protein kinase implicated in cancer cell proliferation, migration, and invasion .
Methods of Application or Experimental Procedures
The compounds were synthesized and their inhibitory activity against PAK4 was evaluated. The most potent compounds were further tested for their antiproliferative activity against the A549 cell line .
Results or Outcomes
Compounds 8d and 9c demonstrated the most potent inhibitory activity against PAK4 (IC 50 = 0.060 μM and 0.068 μM, respectively). They also displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry, Microbiology
Summary of the Application
Quinazoline and quinazolinone derivatives, which include structures similar to “4-Piperazin-1-yl-quinazoline dihydrochloride”, have been studied for their potential as antimicrobial agents .
Methods of Application or Experimental Procedures
These compounds were synthesized and their antimicrobial properties were investigated. The structure-activity relationships (SAR) of various quinazolinone derivatives were also studied .
Results or Outcomes
Quinazolines and quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Several quinazoline derived compounds have been approved as drugs .
Antioxidant and Anticancer Agents
Summary of the Application
Quinazoline and quinazolinone derivatives, which include structures similar to “4-Piperazin-1-yl-quinazoline dihydrochloride”, have been studied for their potential as antioxidant and anticancer agents .
Methods of Application or Experimental Procedures
These compounds were synthesized and their antioxidant and anticancer properties were investigated. The structure-activity relationships (SAR) of various quinazolinone derivatives were also studied .
Results or Outcomes
Antibacterial Agents
Summary of the Application
Quinazolinone derivatives, which include structures similar to “4-Piperazin-1-yl-quinazoline dihydrochloride”, have been studied for their potential as antibacterial agents .
Methods of Application or Experimental Procedures
These compounds were synthesized and their antibacterial properties were investigated. The structure-activity relationships (SAR) of various quinazolinone derivatives were also studied .
Results or Outcomes
Antioxidant and Anticancer Agents
Summary of the Application
Quinazolinone derivatives, which include structures similar to “4-Piperazin-1-yl-quinazoline dihydrochloride”, have been studied for their potential as antioxidant and anticancer agents .
properties
IUPAC Name |
4-piperazin-1-ylquinazoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVFBJJKRMFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazin-1-yl-quinazoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)
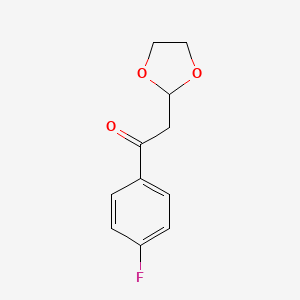
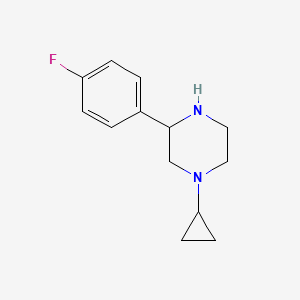
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)
![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
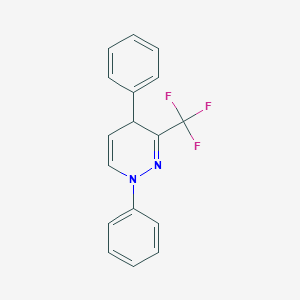
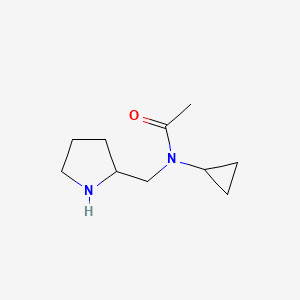
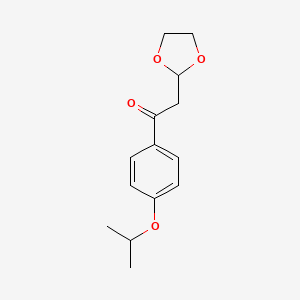
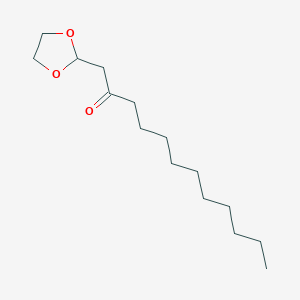

![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
